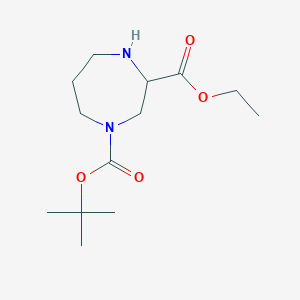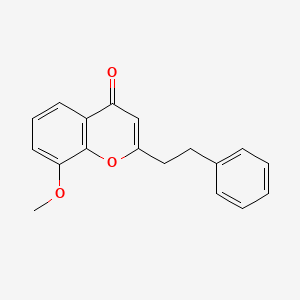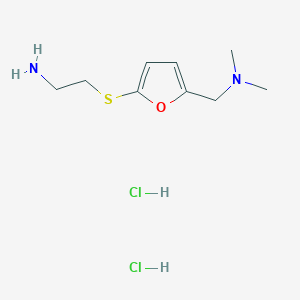
2,6-Dibromo-4-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and an ethoxy group is substituted at the 4th position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxypyridine typically involves the bromination of 4-ethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 2,6-diamino-4-ethoxypyridine, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
2,6-Dibromo-4-ethoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-ethoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and ethoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of an ethoxy group.
2,6-Dibromo-4-bromomethylpyridine: Contains an additional bromine atom on the methyl group.
2,6-Dibromopyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness: 2,6-Dibromo-4-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
52311-44-1 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2,6-dibromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |
InChI Key |
CFKSFZCYTUHARX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)



![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)

![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)



